ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1254830-70-0 . It has a molecular weight of 267.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClNO4/c1-3-17-11(15)8-5-7-9(18-12(8)16)4-6(2)14-10(7)13/h4-5H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 267.67 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Derivatives
Ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate is a compound involved in various synthetic pathways for creating novel derivatives with potential applications in scientific research. A study by Kumar and Mashelker (2006) explored the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, starting from 2,6-dihydroxy-3-cyano-4-methyl pyridine. This process involves multiple steps, including reaction with N,N-dimethylaminoethylenemalonate under reflux conditions, treatment with phosphorous oxychloride, and condensation with various amines to produce compounds expected to exhibit antihypertensive activity (Kumar & Mashelker, 2006).
Fluorinated Derivatives and Transformations
Wang et al. (2012) reported the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction promoted by ammonium acetate. This study also explored the transformation of these products into dehydrated derivatives and unexpected defluorinated products, highlighting the chemical versatility and potential for the synthesis of related fluorinated fused heterocyclic compounds (Wang et al., 2012).
Catalyzed Annulation and Functionalization
Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This method illustrates the potential of catalyzed annulation for the functionalization of pyridine derivatives, offering a pathway to highly functionalized tetrahydropyridines (Zhu et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
ethyl 5-chloro-7-methyl-2-oxopyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-3-17-11(15)8-5-7-9(18-12(8)16)4-6(2)14-10(7)13/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPYMWLRKMNMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2Cl)C)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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